REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:6]=1[C:7]([OH:9])=[O:8])(O)=[O:2]>C(Cl)(=O)C>[F:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:5]2[C:6]=1[C:7](=[O:9])[O:8][C:1](=[O:2])[CH2:4]2
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C(=CC=C1)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C2CC(OC(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |